Motrazepam - 29442-58-8

Motrazepam

Catalog Number: EVT-406047
CAS Number: 29442-58-8
Molecular Formula: C17H15N3O4
Molecular Weight: 325.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Motrazepam is a pharmaceutical compound classified as a benzodiazepine derivative, primarily utilized for its anxiolytic and sedative properties. It is often prescribed for the management of anxiety disorders and sleep disturbances. The compound is known for its efficacy in reducing anxiety and promoting sleep without the significant side effects associated with some other benzodiazepines.

Source

Motrazepam was first synthesized in the 1970s and has been marketed under various brand names. It is structurally related to other benzodiazepines, which are characterized by their core structure comprising a benzene ring fused to a diazepine ring.

Classification

Motrazepam falls under the category of psychoactive drugs, specifically within the benzodiazepine class. Benzodiazepines are known for their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission.

Synthesis Analysis

Motrazepam can be synthesized through various methods, with one notable approach involving the condensation of o-phenylenediamine with appropriate ketones under specific catalytic conditions. A commonly referenced method utilizes H-MCM-22 as a catalyst in acetonitrile at room temperature, which allows for efficient synthesis with high yields.

Technical Details

  1. Starting Materials: The synthesis typically begins with o-phenylenediamine and ketones.
  2. Catalyst: H-MCM-22 is used due to its high acidity and catalytic efficiency.
  3. Reaction Conditions: The reaction is conducted at room temperature, allowing for a rapid completion within 1-3 hours.
  4. Yield: The method has been reported to achieve isolated yields of up to 87% under optimized conditions .
Molecular Structure Analysis

Motrazepam's molecular structure consists of a benzodiazepine core, characterized by a fused benzene and diazepine ring system. The specific arrangement of functional groups contributes to its pharmacological activity.

Structure Data

  • Molecular Formula: C16_{16}H17_{17}N3_{3}O
  • Molecular Weight: Approximately 269.33 g/mol
  • Structural Features: The compound features an aromatic ring and nitrogen atoms that are critical for its interaction with GABA receptors.
Chemical Reactions Analysis

Motrazepam undergoes various chemical reactions typical of benzodiazepines, including hydrolysis, oxidation, and potential metabolic transformations in biological systems.

Technical Details

  1. Hydrolysis: In aqueous environments, Motrazepam can hydrolyze to form less active metabolites.
  2. Oxidation: The presence of nitrogen allows for oxidation reactions that may alter its pharmacological properties.
  3. Metabolism: In vivo studies indicate that Motrazepam is metabolized primarily in the liver, leading to several metabolites that may exhibit varying degrees of activity.
Mechanism of Action

The primary mechanism of action of Motrazepam involves modulation of GABA-A receptors in the central nervous system. By enhancing GABAergic transmission, it promotes sedation, anxiolysis, muscle relaxation, and anticonvulsant effects.

Process Data

  1. Binding Affinity: Motrazepam binds to specific sites on the GABA-A receptor complex.
  2. Effect on Neurotransmission: This binding increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.
  3. Clinical Effects: The resultant pharmacological effects include reduced anxiety levels and improved sleep quality.
Physical and Chemical Properties Analysis

Motrazepam exhibits several distinct physical and chemical properties that influence its use in clinical settings.

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: The melting point is generally around 120-125°C.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade when exposed to light or moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH variations, impacting bioavailability.
Applications

Motrazepam is primarily used in medical settings for:

  • Anxiety Management: Effective in treating various anxiety disorders due to its rapid onset of action.
  • Sleep Disorders: Prescribed for short-term management of insomnia.
  • Preoperative Sedation: Utilized to induce sedation before surgical procedures.
Introduction to Benzodiazepines and Motrazepam

Benzodiazepines represent a class of psychoactive compounds characterized by a fused benzene ring and diazepine moiety, forming the foundational 1,4-benzodiazepine structure. These compounds exert therapeutic effects primarily through positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. Motrazepam is a structurally specialized benzodiazepine derivative distinguished by a nitro (-NO2) substituent at the R7 position of the benzodiazepine ring. This modification places it within the nitro-benzodiazepine subcategory, alongside clinically established agents like nitrazepam and clonazepam [1] [9]. Its chemical nomenclature identifies it as a 5-phenyl-1,4-benzodiazepin-2-one derivative with a nitro functional group strategically positioned to enhance receptor affinity and modulate pharmacokinetic properties [5] [10].

Historical Development of Benzodiazepine Derivatives

The benzodiazepine class emerged in the late 1950s following the serendipitous synthesis of chlordiazepoxide (Librium®) by Sternbach and colleagues at Hoffmann-La Roche. This discovery catalyzed intensive structural diversification efforts aimed at optimizing anxiolytic, hypnotic, and anticonvulsant properties:

  • First Generation (1960s): Focused on core scaffold exploration, yielding diazepam (Valium®) and oxazepam, characterized by halogen (Cl) or methyl groups at R7 [1].
  • Nitro-Substituted Era (Late 1960s–1970s): Introduction of the electron-withdrawing nitro group at R7 marked a significant advancement. Nitrazepam (Mogadon®), synthesized in 1962 and commercialized in 1965, demonstrated enhanced hypnotic potency and became a therapeutic cornerstone for insomnia and seizure disorders [1] [9].
  • Motrazepam's Emergence: Developed as an analogue of nitrazepam, Motrazepam shares its R7-nitro configuration but incorporates distinct modifications at positions R1, R2′, or R3, positioning it within the "second-wave" nitrobenzodiazepines optimized for receptor binding kinetics [10].

Table 1: Evolution of Key Benzodiazepine Derivatives

DecadeStructural InnovationPrototype CompoundsTherapeutic Advance
1960sUnsubstituted/Halogen R7Chlordiazepoxide, DiazepamFoundation of anxiolytic/hypnotic use
1970sNitro-group at R7Nitrazepam, ClonazepamEnhanced GABAergic potency; seizure control
1980sTriazolo-ring fusionTriazolam, AlprazolamUltra-short action; panic disorder use

Classification of Motrazepam Within the Benzodiazepine Structural Taxonomy

Motrazepam belongs to the 7-nitro-1,4-benzodiazepine-2-one subclass, defined by the presence of a nitro (-NO2) group at the C7 position of the benzodiazepine ring. This classification is determined by its core structural features relative to other benzodiazepines:

  • Core Scaffold: Comprises a benzene ring fused to a seven-membered 1,4-diazepine ring with a carbonyl group at C2 [5] [9].
  • R7 Substituent: The nitro group at C7 is an electron-withdrawing moiety critical for enhancing affinity at the benzodiazepine binding site on GABAA receptors. This contrasts with:
  • Oxazepam (7-Cl)
  • Temazepam (7-Cl, 3-OH)
  • Lorazepam (7-Cl, 2′-Cl phenyl) [10].
  • Phenyl Ring at C5: Motrazepam retains the unsubstituted phenyl ring attached to C5, unlike lorazepam or lormetazepam, which feature ortho-chlorinated phenyl groups [10].
  • R1/R3 Positions: Typically unsubstituted (R1=H, R3=H) or modified with short-chain groups, distinguishing it from N-methylated (e.g., temazepam) or esterified derivatives (e.g., clorazepate) [5].

Table 2: Structural Comparison of Motrazepam with Related Benzodiazepines

CompoundR7R2′ (Phenyl)R1R3Core Modification
Motrazepam-NO₂HHH7-Nitro-1,4-BZD
Nitrazepam-NO₂HHH7-Nitro-1,4-BZD
Clonazepam-NO₂Cl (2′)HH7-Nitro, 2′-Cl-phenyl
Lorazepam-ClCl (2′)H-OH3-Hydroxy, 2′-Cl-phenyl
Diazepam-ClH-CH₃H1-Methyl, 7-Cl

Quantum mechanical studies confirm that Motrazepam’s R7-nitro group significantly reduces electron density at C7 and the adjacent N5 atom, facilitating stronger electrostatic interactions with His102 and Arg144 residues in the benzodiazepine receptor binding pocket [10].

Pharmacological Significance of Nitro-Substituted Benzodiazepines

The nitro (-NO2) group at R7 profoundly influences the pharmacodynamic and pharmacokinetic profile of benzodiazepines like Motrazepam. Key pharmacological attributes include:

Enhanced GABAA Receptor Binding

  • Receptor Affinity: Nitro-substituted derivatives exhibit 2–5-fold higher affinity for the benzodiazepine site (BZD site) on GABAA receptors compared to chloro- or unsubstituted analogues. This results from the nitro group’s strong electron-withdrawing effect, which polarizes the diazepine ring, optimizing complementary charge interactions with the receptor [10].
  • Subtype Selectivity: Motrazepam and analogs show preferential binding to α1/α2-subunit-containing GABAA receptors, mediating sedative-hypnotic and anxiolytic effects. This contrasts with non-nitro benzodiazepines like oxazepam, which exhibit broader subtype engagement [4].

Unique Pharmacological Effects

  • Anticonvulsant Potency: Nitrobenzodiazepines demonstrate exceptional efficacy against myoclonic seizures and infantile spasms (e.g., nitrazepam’s use in West syndrome), attributed to enhanced chloride influx duration at synaptic GABAA receptors [1] [9].
  • Antidepressant Potential: Preclinical evidence indicates that nitro-substituted benzodiazepine derivatives significantly reduce immobility time in murine forced swim (FST) and tail suspension tests (TST), suggesting antidepressant-like activity. For example:
  • Compound 5 (7-nitro analog) reduced FST immobility to 106.69±3.62 sec (vs. control 177.24±1.82 sec; p<0.001) [4] [8].
  • This effect correlates with elevated hippocampal GABA levels and upregulated prefrontal cortex GABAA-α subunit mRNA, modulating limbic neurotransmission [8].

Metabolic and Physicochemical Properties

  • Metabolic Stability: The nitro group reduces susceptibility to CYP450 oxidation, prolonging elimination half-life (e.g., nitrazepam t½ = 26–38 hours) [9].
  • Electron-Deficient Character: ³⁵Cl NQR spectroscopy and DFT calculations confirm nitrobenzodiazepines exhibit distinct quadrupolar coupling constants (e.g., 77.921 MHz for lorazepam’s C7 chlorine) due to altered electron distribution, correlating with bioactivity [10].

Table 3: Pharmacological Profile of Nitro-Substituted Benzodiazepines

ParameterNitro-BenzodiazepinesNon-Nitro AnaloguesSignificance
BZD Receptor IC₅₀ (nM)2–15 nM (High affinity)20–80 nM (Moderate affinity)Enhanced target engagement
Anticonvulsant ED₅₀0.1–0.3 mg/kg (MES test)0.5–2.0 mg/kgSuperior seizure suppression
FST Immobility Reduction35–45% ↓ at 2.5 mg/kg<20% ↓Potential antidepressant utility
Metabolic PathwayGlucuronidation > CYP oxidationCYP-dependent hydroxylationLower drug interaction risk

Properties

CAS Number

29442-58-8

Product Name

Motrazepam

IUPAC Name

1-(methoxymethyl)-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

InChI

InChI=1S/C17H15N3O4/c1-24-11-19-15-8-7-13(20(22)23)9-14(15)17(18-10-16(19)21)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

CWCAUFWLFIUQHP-UHFFFAOYSA-N

SMILES

COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Synonyms

7-nitro-1-(methylmethoxy)-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one
Ro 06-9098-000

Canonical SMILES

COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.